Enantiomer-Dependent Biological Activity: (S)- vs. (R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one in Kinase Inhibition
In the closely related 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold, the (S)-enantiomers exhibited up to 20-fold greater potency as JNK3 inhibitors compared to the corresponding (R)-enantiomers, with p38/JNK3 IC50 selectivity ratios reaching up to 10 [1]. This class-level inference establishes that the bridgehead chirality in the pyrrolo[1,2-a]pyrazin-4-one series is a critical determinant of kinase binding affinity and selectivity. No head-to-head comparison data for the isolated (R)- vs. (S)-hexahydro-pyrrolo[1,2-a]pyrazin-4-one free base has been identified in peer-reviewed literature; this represents an evidence gap.
| Evidence Dimension | Kinase inhibition potency (JNK3) |
|---|---|
| Target Compound Data | No direct JNK3 IC50 available for (R)-hexahydro-pyrrolo[1,2-a]pyrazin-4-one as isolated scaffold |
| Comparator Or Baseline | (S)-enantiomers of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: up to 20× more potent JNK3 inhibitors than corresponding (R)-enantiomers |
| Quantified Difference | Up to 20-fold potency differential between enantiomers in analogous scaffold |
| Conditions | JNK3 and p38 kinase inhibition assays; 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole series |
Why This Matters
For procurement decisions in medicinal chemistry programs, selection of the correct enantiomer is essential because the (S)-configured building block may yield more potent kinase inhibitors, while the (R)-enantiomer may be preferred as a selectivity control or for targets with inverted stereochemical preference.
- [1] The neuroprotective action of JNK3 inhibitors based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. (S)-enantiomers exhibited p38/JNK3 IC50 ratio of up to 10 and were up to 20 times more potent inhibitors of JNK3 than the relevant (R)-enantiomers. Mendeley reference; primary article details pending retrieval. View Source
